Bienvenue dans la boutique en ligne BenchChem!

Dibenamine hydrochloride

Adrenergic Pharmacology Receptor Kinetics Irreversible Antagonism

Dibenamine hydrochloride is the prototypical β-haloalkylamine, distinguished by its precisely characterized kinetic profile: aziridinium ion cyclization rate of 7.2×10⁻³ sec⁻¹ and hydrolysis rate of 8.35×10⁻⁴ sec⁻¹. This slower onset relative to phenoxybenzamine provides controllable, transient covalent α1-adrenoceptor blockade—ideal for receptor turnover and resensitization studies. Its uniform inhibition across α1-subtypes (pK(d) ≈ 5.83) eliminates subtype bias in receptor reserve calculations. Selectively ablates α-adrenergic signaling without confounding muscarinic or 5-HT receptor alkylation, making it the superior tool for investigating adrenergic-Gq cross-talk.

Molecular Formula C16H19Cl2N
Molecular Weight 296.2 g/mol
CAS No. 55-43-6
Cat. No. B1346909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenamine hydrochloride
CAS55-43-6
Molecular FormulaC16H19Cl2N
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl
InChIInChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H
InChIKeyLZXCEBPGNFLHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenamine Hydrochloride (CAS 55-43-6): Baseline Procurement and Chemical Class Overview


Dibenamine hydrochloride (N,N-dibenzyl-2-chloroethylamine hydrochloride; CAS 55-43-6) is the prototypical member of the β-haloalkylamine class of adrenergic blocking agents [1]. Its molecular formula is C₁₆H₁₉Cl₂N with a molecular weight of 296.2 g/mol [1]. It is a synthetic tertiary amine characterized by the presence of a reactive 2-chloroethyl group that undergoes intramolecular cyclization in aqueous media to form a pharmacologically active aziridinium ion, which acts as an irreversible alkylating agent at α-adrenoceptors [2]. This mechanism of action distinguishes it from competitive, reversible antagonists.

Dibenamine Hydrochloride vs. Generic β-Haloalkylamines: Why Substitution Is Not a Direct Procurement Decision


Generic substitution within the β-haloalkylamine class is not scientifically valid due to profound differences in their kinetic and pharmacological profiles. For instance, while both dibenamine and the clinically utilized phenoxybenzamine share a common active species (the aziridinium ion), their rates of cyclization (7.2 x 10⁻³ sec⁻¹ vs. 1.9 x 10⁻² sec⁻¹) and hydrolysis (8.35 x 10⁻⁴ sec⁻¹ vs. 6.04 x 10⁻⁴ sec⁻¹) differ markedly [1]. These kinetic variations directly impact the onset and duration of receptor blockade in vivo [1]. Furthermore, significant differences in receptor selectivity are observed; dibenamine exhibits a distinct profile in inhibiting responses to various agonists (e.g., 5-hydroxytryptamine, muscarinic cholinergic stimuli) compared to phenoxybenzamine and other congeners [2]. Such differences preclude the assumption of functional interchangeability and necessitate compound-specific evaluation.

Dibenamine Hydrochloride (CAS 55-43-6): Head-to-Head Quantitative Differentiation Evidence Guide


Dibenamine vs. Phenoxybenzamine: Kinetic Basis for Differential Receptor Affinity and Blockade Onset

A direct comparison of the aziridinium ions derived from dibenamine and phenoxybenzamine reveals a kinetic basis for their differential pharmacological profiles. While both compounds share a common active species, their rates of formation and degradation differ significantly, which correlates with their observed in vitro potencies [1].

Adrenergic Pharmacology Receptor Kinetics Irreversible Antagonism

Dibenamine vs. Phenoxybenzamine: Differential Receptor Selectivity in Calcium-Mobilizing Systems

In a comparative study of phosphatidylinositol turnover, dibenamine and phenoxybenzamine demonstrated distinct patterns of receptor inhibition. Dibenamine was less effective than phenoxybenzamine at inhibiting the α-adrenergic response and the high K⁺ response, and crucially, it failed to inhibit responses to muscarinic cholinergic stimuli or 5-hydroxytryptamine, which were inhibited by phenoxybenzamine [1].

Signal Transduction Phosphatidylinositol Turnover Receptor Pharmacology

Dibenamine vs. Phenoxybenzamine and SZL-49: Differential Inhibition of α₁-Adrenoceptor Subtypes in Human Tissue

A comparative study in human vas deferens examined the effects of dibenamine, phenoxybenzamine, and SZL-49 (an alkylating prazosin analog) on contractions evoked by the α₁-adrenoceptor agonist A-61603. Dibenamine inhibited contractions comparably in both longitudinal and circular muscle, yielding nearly identical pK(d) values of 5.82 and 5.84, respectively [1]. In contrast, phenoxybenzamine and SZL-49 produced differential inhibition, with SZL-49 showing selectivity for circular (α₁H) muscle and phenoxybenzamine having the opposite effect [1].

Urogenital Pharmacology α₁-Adrenoceptor Subtypes Human Tissue Bioassay

Dibenamine vs. Phenoxybenzamine: Comparative Hydrolysis Rates of the Active Aziridinium Ion

The stability of the active aziridinium ion, which governs the duration of receptor alkylation, differs between dibenamine and phenoxybenzamine. The hydrolysis rate of dibenamine's aziridinium ion is 8.35 x 10⁻⁴ sec⁻¹, which is approximately 1.4-fold faster than the hydrolysis rate of phenoxybenzamine's aziridinium ion at 6.04 x 10⁻⁴ sec⁻¹ [1].

Chemical Stability Pharmacokinetics Irreversible Antagonists

Dibenamine vs. Dibenzyline (Phenoxybenzamine) and N,N-dicyclohexyl-β-chloroethylamine: Comparative Chloride Release Kinetics

A comparative study of the chemical transformations of three β-haloalkylamines revealed distinct kinetics of chloride release, a key step in the formation of the active aziridinium ion. Dibenamine released chloride the slowest, whereas Dibenzyline (phenoxybenzamine) released chloride the fastest among the three compounds tested [1].

Chemical Reactivity Alkylating Agents Structure-Activity Relationship

Dibenamine Hydrochloride (CAS 55-43-6): High-Value Application Scenarios for Research and Industrial Use


Investigating α₁-Adrenoceptor Reserve and Coupling Efficiency in Human Tissues

Due to its uniform inhibition of α₁-adrenoceptor subtypes in human vas deferens (pK(d) ≈ 5.83 for both longitudinal and circular muscle) [1], dibenamine is ideally suited for partial receptor inactivation studies. Researchers can use its non-discriminatory alkylation to precisely reduce receptor number and calculate receptor reserve and occupancy-response relationships for α₁-adrenoceptor agonists without introducing subtype bias, a critical advantage over phenoxybenzamine or SZL-49 [1].

Selective Alkylation of α-Adrenoceptors in Complex Biological Systems with Intact Muscarinic and Serotonergic Pathways

Dibenamine's inability to inhibit muscarinic cholinergic or 5-hydroxytryptamine-mediated phosphatidylinositol turnover, in contrast to phenoxybenzamine [2], makes it a superior tool for studies requiring selective ablation of α-adrenergic signaling. This allows for the interrogation of cross-talk between adrenergic and other Gq-coupled receptor pathways in tissues such as the parotid gland or ileum smooth muscle without confounding off-target alkylation [2].

Mechanistic Studies of β-Haloalkylamine Activation and Receptor Alkylation Kinetics

Dibenamine serves as a fundamental reference compound for studying the structure-kinetic relationships of β-haloalkylamines. Its well-characterized rates of cyclization (7.2 x 10⁻³ sec⁻¹) and aziridinium ion hydrolysis (8.35 x 10⁻⁴ sec⁻¹) [3] provide a benchmark for evaluating novel alkylating agents. Its slower chloride release kinetics compared to phenoxybenzamine [4] offer a distinct temporal window for investigating the chemical steps preceding receptor alkylation.

Calibration of Irreversible Antagonist Assays in Adrenergic Pharmacology

The slower onset and shorter duration of action conferred by dibenamine's kinetic profile [3] make it a valuable tool for calibrating irreversible antagonist protocols. It allows for a more controllable and transient covalent blockade compared to the more rapid and persistent action of phenoxybenzamine, enabling finer temporal resolution in experiments designed to measure receptor turnover or resensitization rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.